(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a valuable building block for the synthesis of peptides containing 3-iodinated L-alanine. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective modification and coupling with other amino acids during peptide chain assembly. The iodine atom strategically placed on the third carbon can serve as a versatile handle for further functionalization through various chemical reactions.
The iodine atom in (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate can be used for labeling proteins with high sensitivity due to its radioisotope (iodine-125) availability. This allows researchers to study protein-protein interactions, protein localization within cells, and protein dynamics []. Additionally, the Boc protecting group can be selectively removed under mild conditions, enabling further modifications or conjugation with other biomolecules for visualization purposes.
Boc-beta-iodo-Ala-OMe, also known as N-tert-butoxycarbonyl-beta-iodoalanine methyl ester, is a synthetic compound with the chemical formula C₉H₁₆INO₄ and a molecular weight of 329.13 g/mol. It is characterized by the presence of a beta-iodo substituent on the alanine structure, which enhances its reactivity in various
Boc-beta-iodo-Ala-OMe has been studied for its potential biological activities, particularly in relation to its structural analogs in medicinal chemistry. While specific biological activity data for Boc-beta-iodo-Ala-OMe itself is limited, compounds with similar structures have been investigated for their interactions with opioid receptors and other biological targets. These studies suggest that modifications at the beta position can influence receptor binding and activity, potentially leading to new therapeutic agents .
The synthesis of Boc-beta-iodo-Ala-OMe typically involves several steps:
Various literature methods detail these steps, often employing palladium catalysts for efficient iodination and coupling reactions .
Boc-beta-iodo-Ala-OMe finds applications primarily in:
Interaction studies involving Boc-beta-iodo-Ala-OMe often focus on its derivatives or related compounds. Research indicates that modifications at the beta position can significantly affect binding affinities to various receptors, including opioid receptors. These studies provide insights into how structural changes influence pharmacological properties and therapeutic potential .
Boc-beta-iodo-Ala-OMe shares structural similarities with several other compounds, notably:
Compound Name | CAS Number | Key Features |
---|---|---|
Boc-alpha-Iodo-Alanine | 170848-34-7 | Iodine at alpha position; different reactivity |
Boc-beta-Iodo-D-Alanine | 93267-04-0 | D-enantiomer; potential differences in biological activity |
Boc-Glycine | 15250-96-7 | Simpler structure; lacks iodine substitution |
Boc-beta-iodo-Ala-OMe is unique due to its specific beta-position iodination, which enhances its utility in cross-coupling reactions and peptide synthesis compared to other similar compounds that may lack this feature or possess different substituents. This structural characteristic allows for tailored modifications that can lead to diverse biological activities and applications in drug development.
Irritant